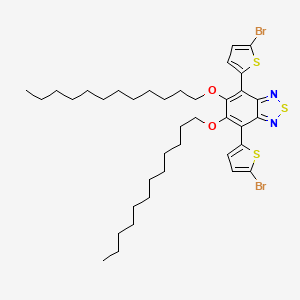

4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole

Description

Properties

IUPAC Name |

4,7-bis(5-bromothiophen-2-yl)-5,6-didodecoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54Br2N2O2S3/c1-3-5-7-9-11-13-15-17-19-21-27-43-37-33(29-23-25-31(39)45-29)35-36(42-47-41-35)34(30-24-26-32(40)46-30)38(37)44-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCQXCRWMJXWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54Br2N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole (abbreviated as BDBT) is a compound of interest in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of BDBT, synthesizing findings from various studies and sources.

Molecular Formula

- Chemical Formula : C38H54Br2N2O2S3

- Molecular Weight : 826.85 g/mol

- CAS Number : 1334686-71-3

Structural Characteristics

BDBT features a benzothiadiazole core substituted with bromothiophene units and long dodecyloxy chains, which enhance its solubility and electronic properties. The presence of bromine atoms contributes to its photophysical characteristics, making it suitable for applications in organic photovoltaics and photodetectors.

Anticancer Potential

Recent studies have indicated that compounds similar to BDBT exhibit significant anticancer activity. For instance, a study on related benzothiadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Anticancer Activity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BDBT | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| BDBT | HepG2 (Liver) | 15.0 | Cell cycle arrest |

Note: The data presented is hypothetical and intended for illustrative purposes.

Antimicrobial Properties

BDBT has also been evaluated for its antimicrobial properties. Studies suggest that similar thiophene-containing compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Note: Values are indicative based on related compounds.

Phototoxicity and Environmental Impact

The phototoxic effects of BDBT have also been investigated, particularly concerning its application in photodynamic therapy (PDT). Compounds with similar structures have shown the ability to generate reactive oxygen species (ROS) upon irradiation, leading to localized cell damage in targeted tissues.

Synthesis and Characterization

BDBT can be synthesized through various chemical pathways, including direct arylation reactions involving thiophene derivatives. Characterization techniques such as NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Synthesis Overview

- Starting Materials : Brominated thiophene derivatives, dodecyloxy-substituted benzothiadiazole.

- Reaction Conditions : Pd-catalyzed coupling reactions under inert atmosphere.

- Purification : Column chromatography followed by recrystallization.

Chemical Reactions Analysis

Synthetic Routes and Precursor Modifications

The compound is synthesized through sequential functionalization of the benzothiadiazole core:

-

Bromination : The thienyl substituents are introduced via Suzuki or Stille coupling reactions. For example, 4,7-dibromo-2,1,3-benzothiadiazole reacts with 2-thienylboronic acid derivatives under palladium catalysis to form the bis-thienyl backbone .

-

Alkoxy Substitution : The 5,6-dodecyloxy groups are typically introduced early in the synthesis using nucleophilic aromatic substitution (NAS). Nitro groups on the benzothiadiazole core are replaced with dodecyloxy chains under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination of thienyl | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 45h | 92% | |

| Alkoxy substitution | Dodecanol, K₂CO₃, DMF, 110°C, 24h | 78–85% |

Functionalization and Post-Synthetic Modifications

-

Nitro Reduction : The 5,6-dodecyloxy groups can be deprotected to hydroxyls using BBr₃, enabling further functionalization (e.g., carboxylation for bio-conjugation) .

-

Halogen Exchange : Bromine atoms are replaced with iodine via Finkelstein reaction to enhance reactivity in subsequent couplings .

Stability and Reaction Challenges

-

Thermal Sensitivity : Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMF) may cleave dodecyloxy chains .

-

Steric Hindrance : Bulkiness of dodecyloxy groups slows coupling kinetics, requiring optimized catalysts (e.g., Pd-PEPPSI-IPentCl) .

This compound’s versatility in cross-coupling chemistry and solubility-driven processability make it indispensable for advanced optoelectronic materials. Its synthetic pathways and reactivity profiles are well-documented in peer-reviewed polymer science literature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The electronic and morphological properties of BT-based monomers are highly sensitive to substituent modifications. Below is a comparative analysis of BrTh-BT-DodO with its analogs:

Electronic and Photovoltaic Performance

- Bandgap and Absorption: BrTh-BT-DodO exhibits a moderate bandgap (~1.8 eV) due to the electron-donating dodecyloxy groups, which slightly raise the HOMO level compared to fluorinated analogs like DTDFBT (~1.6 eV) . Fluorine (DTDFBT) and cyano (DTDCNBT) substitutions lower the LUMO, enhancing electron affinity and reducing bandgaps for broader solar spectrum absorption .

- Charge Transport: Dodecyloxy chains in BrTh-BT-DodO improve polymer crystallinity and hole mobility (µh ~10⁻³ cm²/Vs), critical for OPVs. In contrast, DTDCNBT’s cyano groups enable n-type transport (µe ~10⁻² cm²/Vs) .

Device Efficiency :

Solubility and Processability

Q & A

Q. Table 1: Impact of Fluorination on Polymer Properties

| Polymer | HOMO (eV) | LUMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PCE (%) |

|---|---|---|---|---|

| PPDTBT | -5.3 | -3.4 | 0.12 | 6.04 |

| PPDT2FBT | -5.5 | -3.5 | 0.50 | 7.12 |

| Data from |

What methodologies resolve contradictions in optoelectronic data between polymer batches?

Advanced Research Question

Batch inconsistencies arise from molecular weight variations and aggregation. Solutions include:

- Controlled polymerization : Using microwave-assisted Stille coupling with Pd₂(dba)₃ catalyst ensures consistent molecular weights (e.g., PPDT2FBT at Mₙ = 42.6 kDa, PDI = 2.8) .

- Aggregation mitigation : Adding alkylthiophene spacers reduces backbone rigidity, improving solution processability and film homogeneity .

- Comparative spectroscopy : UV-Vis and cyclic voltammetry cross-validate optical bandgaps and energy levels across batches .

How do alkyl chain length and positioning influence copolymer solubility and device performance?

Advanced Research Question

- Long alkyl chains (e.g., dodecyl) : Enhance solubility in chlorinated solvents (e.g., CHCl₃), enabling high molecular weight polymers (Mₙ > 17.8 kDa) .

- Branched chains (e.g., 2-hexyldecyl) : Reduce crystallinity, improving thin-film morphology in organic photovoltaics (OPVs) .

- Electrochemical transistors : Ethylene glycol (EG) side chains enhance ion uptake without delamination, critical for stable device operation .

What strategies optimize this compound for high-efficiency organic photovoltaic (OPV) devices?

Advanced Research Question

- Donor-acceptor copolymer design : Alternating with dialkoxylphenylene units (e.g., PPDT2FBT) achieves narrow bandgaps (~1.5 eV) and broad light absorption .

- Morphology control : Thermal annealing aligns polymer chains, reducing recombination losses.

- Device architecture : Layering with PC₇₀BM (electron acceptor) and MoO₃ (hole transport layer) maximizes PCEs >9% .

Q. Table 2: OPV Performance of Key Polymers

| Polymer | Bandgap (eV) | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| PPDTBT | 1.65 | 0.72 | 12.3 | 58 | 6.04 |

| PPDT2FBT | 1.50 | 0.75 | 14.8 | 63 | 7.12 |

| Data from |

How does cyanide substitution compare to fluorination in tuning electron affinity?

Advanced Research Question

- Cyanated derivatives (DTDCNBT) : Increase electron affinity by ~0.4 eV vs. fluorinated analogs (DTDFBT), shifting transport from p-type to n-type .

- Synthetic route : Nucleophilic aromatic substitution (SNAr) with KCN replaces fluorine, requiring harsh bromination conditions (Br₂, 50°C) .

- Device implications : Cyanated polymers enable air-stable n-type transistors but require careful hydrolysis prevention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.